2-[2-(Morpholinomethyl)phenyl]acetic acid HCl
Description
2-[2-(Morpholinomethyl)phenyl]acetic acid HCl (CAS: 73389-76-1) is a hydrochloride salt of a phenylacetic acid derivative featuring a morpholinomethyl substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₃H₁₆ClNO₃, with a molecular weight of 277.73 g/mol (calculated from structural data in ).
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)9-11-3-1-2-4-12(11)10-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYBDEKIKBQSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl typically involves a multi-step process. One common method includes the reaction of morpholine with an appropriate benzyl halide followed by hydrolysis and acidification. The reaction conditions usually require the use of strong bases and acids, and the process is often carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality and quantity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems for better control and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Drug Development and Pharmaceutical Applications
Intermediates in Synthesis:
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds aimed at modulating receptor activities, particularly in the context of neurological and oncological therapies .
Antagonist Development:
Research has highlighted its application in developing small molecule antagonists. In particular, studies have shown that derivatives of this compound can act as antagonists for specific receptors, such as the AM2 receptor. These antagonists have demonstrated significant efficacy in reducing tumor cell viability in vitro and in vivo, showcasing their potential as therapeutic agents against aggressive cancers like triple-negative breast cancer .
Biological Research
Mechanistic Studies:
The compound has been employed in mechanistic studies to understand drug-receptor interactions. For example, it has been used to investigate structure-activity relationships (SAR) that inform the design of more potent receptor antagonists. By modifying the morpholine and phenyl groups, researchers can assess how these changes affect binding affinity and biological activity .
Cell Viability Assays:
In biological experiments, 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl has been tested for its effects on cell viability across various cancer cell lines. These assays help elucidate its potential as an anticancer agent and provide insights into its mechanism of action at the cellular level .
Therapeutic Potential
Neurological Disorders:
There is ongoing research into the compound's potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for further investigation in conditions such as depression and anxiety disorders.
Anti-Cancer Properties:
The compound's role as an antagonist in cancer treatment represents a significant area of interest. Studies have indicated that compounds derived from this compound can inhibit tumor growth and metastasis, making it a valuable candidate for drug development aimed at cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical differences between 2-[2-(Morpholinomethyl)phenyl]acetic Acid HCl and related compounds:
Physicochemical Properties
- Solubility: The morpholinomethyl group in the target compound increases hydrophilicity compared to purely aromatic analogs like 2-[2-(4-chlorophenoxy)phenyl]acetic acid (). However, its solubility is likely lower than 2-Morpholinoacetic Acid Hydrochloride (), which lacks a bulky phenyl group .
- Stability: As an HCl salt, the target compound benefits from improved crystallinity and stability, similar to Amino-m-tolyl-acetic Acid HCl () .
- Reactivity: The ortho-substituted morpholinomethyl group may introduce steric hindrance, slowing reactions at the acetic acid moiety compared to unsubstituted analogs.
Biological Activity
2-[2-(Morpholinomethyl)phenyl]acetic acid hydrochloride (also known as morpholinomethyl phenylacetic acid HCl) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : 2-[2-(Morpholinomethyl)phenyl]acetic acid; hydrochloride
- Molecular Formula : C13H17NO3·HCl
- Molecular Weight : 273.74 g/mol
Synthesis
The synthesis of 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl typically involves:
- Condensation Reaction : The reaction between morpholine and 2-bromophenylacetic acid.
- Hydrochloride Formation : The addition of hydrochloric acid to yield the hydrochloride salt.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Morpholine, 2-bromophenylacetic acid | Reflux in ethanol |
| 2 | Hydrochloric acid | Room temperature |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The morpholino group enhances solubility and bioavailability, facilitating its interaction with target sites.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies demonstrate significant cytotoxic effects against breast cancer cells (MDA-MB-468) with IC50 values in the micromolar range.
Table: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 5.4 |
| HeLa | 3.8 |
| A549 | 4.1 |
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the compound's efficacy against several cancer cell lines. It was found that the compound significantly reduced cell viability in a dose-dependent manner, indicating potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the morpholino group can enhance or diminish biological activity. For example, substituting different functional groups on the phenyl ring has shown varied effects on potency and selectivity against specific cancer types.
Table: SAR Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Para-methoxy substitution | Increased potency |
| Meta-chloro substitution | Decreased potency |
| Morpholino ring alteration | Variable effects |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability. However, potential toxicity related to its metabolites needs further investigation.
Safety Profile Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
